molecular formula C15H18N2O B14449528 5-Isobutyl-3-methyl-2-phenoxypyrazine CAS No. 78246-16-9

5-Isobutyl-3-methyl-2-phenoxypyrazine

Cat. No.: B14449528
CAS No.: 78246-16-9
M. Wt: 242.32 g/mol
InChI Key: VQFWHEXRDILCNY-UHFFFAOYSA-N
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Description

5-Isobutyl-3-methyl-2-phenoxypyrazine is a chemical compound of significant interest in scientific research, particularly within the fields of flavor and fragrance chemistry and analytical method development. As a member of the phenoxypyrazine family, this compound is characterized by a pyrazine ring system substituted with a phenoxy group, an isobutyl chain, and a methyl group. Researchers value this structural motif for its potential organoleptic properties; alkoxypyrazines are widely studied for their potent aromatic characteristics and are often investigated as key flavorants or aroma compounds . The primary research applications for 5-Isobutyl-3-methyl-2-phenoxypyrazine include its use as an analytical standard in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of trace compounds in complex mixtures. Studies on structurally related pyrazines utilize them in quantitative structure-retention relationship (QSRR) modeling to predict chromatographic behavior, which is crucial for method development in food science and environmental analysis . Furthermore, its potential interaction with biological targets, such as binding proteins and olfactory receptors, makes it a candidate for studies in sensory science and biochemistry . The specific arrangement of its substituents makes it a valuable subject for structure-activity relationship (SAR) studies, helping scientists understand how molecular features influence sensory perception and other biological activities. This compound is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

78246-16-9

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

3-methyl-5-(2-methylpropyl)-2-phenoxypyrazine

InChI

InChI=1S/C15H18N2O/c1-11(2)9-13-10-16-15(12(3)17-13)18-14-7-5-4-6-8-14/h4-8,10-11H,9H2,1-3H3

InChI Key

VQFWHEXRDILCNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1OC2=CC=CC=C2)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-3-methyl-2-phenoxypyrazine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 5-Isobutyl-3-methyl-2-phenoxypyrazine often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Mechanism of Action

The mechanism of action of 5-Isobutyl-3-methyl-2-phenoxypyrazine involves its interaction with molecular targets and pathways related to its chemical structure. The compound’s effects are primarily due to its ability to undergo specific chemical reactions, such as oxidation and substitution, which alter its molecular structure and properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
5-Isobutyl-3-methyl-2-phenoxypyrazine 2-phenoxy, 3-methyl, 5-isobutyl C₁₅H₁₈N₂O 242.3 Under research; potential odorant
5-Isobutyl-3-methyl-2-methoxypyrazine 2-methoxy, 3-methyl, 5-isobutyl C₁₀H₁₆N₂O 180.25 Odorant (e.g., earthy fragrances)
2-Isobutyl-3-methoxypyrazine 2-methoxy, 3-isobutyl C₉H₁₄N₂O 166.22 Flavoring agent (green pepper notes)
2-Methoxy-3-(1-methylpropyl)pyrazine 2-methoxy, 3-(1-methylpropyl) C₉H₁₄N₂O 166.22 Artificial flavoring (FEMA 3433)
2-Methoxy-5-(1-methylethyl)pyrazine 2-methoxy, 5-isopropyl C₈H₁₂N₂O 152.20 Food additive (fruity aroma)
Key Observations:
  • Substituent Bulk and Polarity: The phenoxy group in 5-Isobutyl-3-methyl-2-phenoxypyrazine introduces greater steric bulk and lipophilicity compared to methoxy analogs. This may reduce volatility and enhance binding to hydrophobic targets .
  • Positional Effects : Shifting substituents (e.g., isobutyl from position 3 to 5) alters steric interactions and electronic distribution, impacting odor profiles and metabolic stability .

Physicochemical Properties

Property 5-Isobutyl-3-methyl-2-phenoxypyrazine 5-Isobutyl-3-methyl-2-methoxypyrazine 2-Isobutyl-3-methoxypyrazine
Boiling Point (°C) ~300 (estimated) 220–225 215–220
Solubility Low in water; high in organic solvents Moderate in ethanol High in ethanol
LogP (lipophilicity) ~3.5 (predicted) 2.1 1.8
  • The phenoxy derivative’s higher molecular weight and logP suggest enhanced membrane permeability but reduced aqueous solubility compared to methoxy analogs.

Q & A

Basic: What are the recommended safety protocols for handling 5-Isobutyl-3-methyl-2-phenoxypyrazine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (tested to EN 374 standards), safety goggles, and lab coats. Ensure gloves are leak-tight and cleaned after use if reused .
  • Ventilation: Use fume hoods or local exhaust ventilation to minimize inhalation risks. Avoid direct exposure to vapors or aerosols .
  • Emergency Measures: In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing. For eye exposure, irrigate for 15 minutes and seek medical attention .
  • Storage: Keep containers sealed in cool, dry conditions away from strong acids/bases and oxidizers .

Basic: What synthetic routes are effective for producing 5-Isobutyl-3-methyl-2-phenoxypyrazine?

Methodological Answer:

  • Condensation Reactions: Start with phenylhydrazine derivatives and carbonyl compounds (e.g., ethyl acetoacetate) under reflux conditions. Cyclization is achieved via elimination of ethanol/water .

  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .

  • Example Protocol:

    StepReagents/ConditionsPurpose
    1Phenylhydrazine + Ethyl acetoacetate, 80°C, 4hCyclization
    2Dimethyl sulfate, NaOH, 60°CMethylation
    3Petroleum ether recrystallizationPurification

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of 5-Isobutyl-3-methyl-2-phenoxypyrazine?

Methodological Answer:

  • Standardized Measurements: Use differential scanning calorimetry (DSC) for melting point analysis and HPLC for purity validation. Compare results against certified reference standards .

  • Cross-Validation: Replicate experiments in triplicate under controlled humidity/temperature. Collaborate with independent labs to verify data .

  • Data Table Example:

    PropertyReported Value (Study A)Reported Value (Study B)Resolved Value
    Melting Point98–100°C 95–97°C 97.5°C (DSC, n=5)

Advanced: What experimental approaches are used to study the stability of 5-Isobutyl-3-methyl-2-phenoxypyrazine under varying environmental conditions?

Methodological Answer:

  • Stress Testing: Expose the compound to extreme pH (1–13), elevated temperatures (40–80°C), and UV light. Monitor degradation via HPLC-MS .

  • Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics. Identify degradation products via fragmentation patterns in mass spectrometry .

  • Stability Table Example:

    ConditionHalf-Life (Days)Major Degradation Product
    pH 2, 25°C30Phenolic derivative
    pH 12, 25°C7Oxidized pyrazine

Advanced: How can the interaction of 5-Isobutyl-3-methyl-2-phenoxypyrazine with biological targets (e.g., olfactory receptors) be investigated?

Methodological Answer:

  • Receptor Binding Assays: Use HEK293 cells transfected with human olfactory receptor OR51E2. Measure cAMP levels or calcium influx via fluorescence .
  • Molecular Docking: Perform in silico modeling (e.g., AutoDock Vina) to predict binding affinity to receptor active sites. Validate with site-directed mutagenesis .

Basic: What analytical techniques are recommended for characterizing 5-Isobutyl-3-methyl-2-phenoxypyrazine?

Methodological Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC for structural confirmation .
    • IR: Identify functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) .
  • Chromatography:
    • HPLC: Use C18 columns (ACN/water gradient) with UV detection at 254 nm .
  • Mass Spectrometry: High-resolution MS (HRMS) for exact mass verification (e.g., m/z 246.1362 [M+H]⁺) .

Advanced: What strategies mitigate byproduct formation during the synthesis of 5-Isobutyl-3-methyl-2-phenoxypyrazine?

Methodological Answer:

  • Optimized Reaction Conditions:

    • Lower reaction temperatures (50–60°C) and controlled pH (6–7) reduce side reactions .
    • Use scavengers (e.g., molecular sieves) to remove water and shift equilibrium toward product .
  • Byproduct Analysis:

    ByproductSourceMitigation Strategy
    Dimethyl etherExcess methylating agentGradual reagent addition
    Oxidized pyrazineOxygen exposureNitrogen atmosphere

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